molecular formula C13H7F2NO2 B14005293 2,7-Difluoro-4-nitro-9h-fluorene CAS No. 1785-06-4

2,7-Difluoro-4-nitro-9h-fluorene

Cat. No.: B14005293
CAS No.: 1785-06-4
M. Wt: 247.20 g/mol
InChI Key: UUTBZRQFTBBPFY-UHFFFAOYSA-N
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Description

2,7-Difluoro-4-nitro-9H-fluorene is an organic compound with the molecular formula C13H7F2NO2. It is a derivative of fluorene, characterized by the presence of two fluorine atoms at the 2 and 7 positions and a nitro group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Difluoro-4-nitro-9H-fluorene typically involves the nitration of 2,7-difluorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2,7-Difluoro-4-nitro-9H-fluorene in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

2,7-difluoro-4-nitro-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBZRQFTBBPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293679
Record name 2,7-difluoro-4-nitro-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-06-4
Record name NSC91429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-difluoro-4-nitro-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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